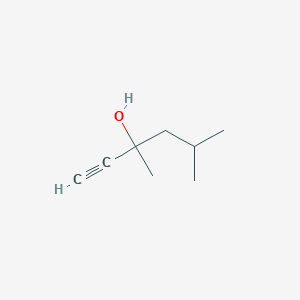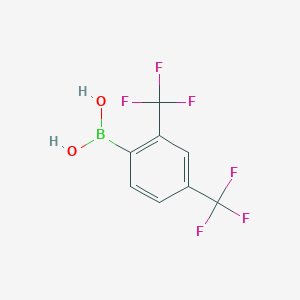
2,4-Bis(trifluoromethyl)phenylboronic acid
Overview
Description
2,4-Bis(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and catalysis .
Mechanism of Action
Target of Action
The primary target of 2,4-Bis(trifluoromethyl)phenylboronic acid is the carboxylic acids and amines . The compound acts as a highly effective catalyst for dehydrative amidation between these two groups .
Mode of Action
This compound interacts with its targets through a process known as dehydrative condensation . Mechanistic studies suggest that a 2:2 mixed anhydride is expected to be the only active species . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .
Biochemical Pathways
The compound affects the biochemical pathway of amidation . Amidation is a fundamental chemical process that involves the formation of amides from carboxylic acids and amines. The compound, acting as a catalyst, accelerates this process .
Result of Action
The result of the action of this compound is the formation of amides from carboxylic acids and amines . This catalyst is also effective for α-dipeptide synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other substances in the reaction mixture. For example, the presence of amines can affect the coordination to the boron atom of the active species . The ortho-substituent of boronic acid plays a key role in preventing this coordination, thus ensuring the efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)phenylboronic acid typically involves the reaction of 2,4-dibromo-1,3-bis(trifluoromethyl)benzene with a boron-containing reagent under palladium-catalyzed conditions. The Suzuki-Miyaura coupling reaction is a common method used for this purpose . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80 to 120 degrees Celsius.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:
Dehydrative Amidation: This compound is an effective catalyst for the dehydrative amidation of carboxylic acids and amines, forming amides.
Suzuki-Miyaura Coupling: It participates in cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Dehydrative Amidation: Common reagents include carboxylic acids and amines, with reaction conditions involving the use of molecular sieves and reflux temperatures.
Suzuki-Miyaura Coupling: Reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.
Major Products
Amides: Formed from dehydrative amidation reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2,4-Bis(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
2,4-Bis(trifluoromethyl)phenylboronic acid is unique due to the presence of two trifluoromethyl groups, which enhance its electron-withdrawing properties and stability. This makes it a more effective catalyst in certain reactions compared to its mono-substituted counterparts. Additionally, the ortho-substitution pattern provides steric hindrance that prevents unwanted side reactions, further increasing its efficiency and selectivity in catalytic processes .
Properties
IUPAC Name |
[2,4-bis(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-2-6(9(16)17)5(3-4)8(13,14)15/h1-3,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYPBMBWKYALCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382198 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153254-09-2 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153254-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-Bis(trifluoromethyl)phenylboronic acid an effective catalyst for dehydrative amidation?
A1: Research suggests that the effectiveness of this compound in dehydrative amidation stems from its unique structural features. Specifically, the ortho-substituent on the phenyl ring plays a crucial role []. It prevents amines from coordinating to the boron atom of the active catalytic species, a 2:2 mixed anhydride. This lack of coordination accelerates the amidation reaction [].
Q2: What is the proposed mechanism of action for this compound in catalyzing dehydrative amidation reactions?
A2: Mechanistic studies indicate that this compound likely forms a 2:2 mixed anhydride, which serves as the active catalytic species []. This mixed anhydride facilitates the reaction between carboxylic acids and amines, leading to the formation of amides with water as a byproduct.
Q3: Beyond simple amide synthesis, are there other applications for this compound as a catalyst?
A3: Yes, this compound has demonstrated efficacy in catalyzing the formation of α-peptide bonds [], highlighting its potential utility in peptide synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



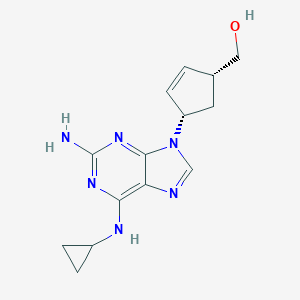
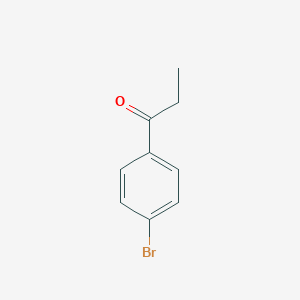
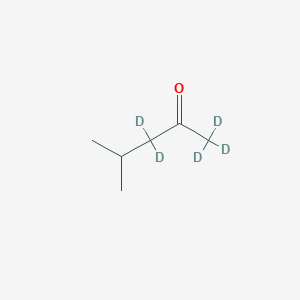
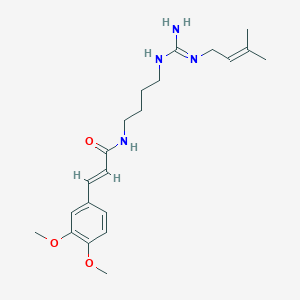
![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)
![Tris[N,N-bis(trimethylsilyl)amide]neodymium (III)](/img/structure/B130288.png)

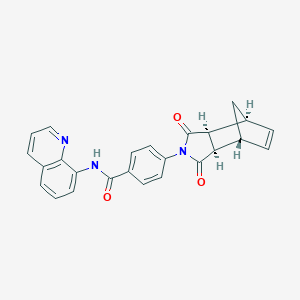
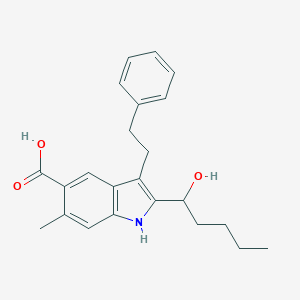
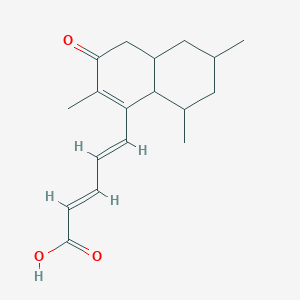

![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)
